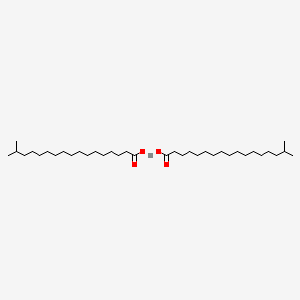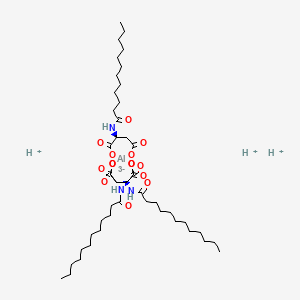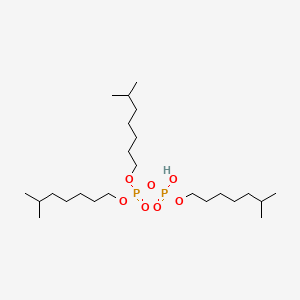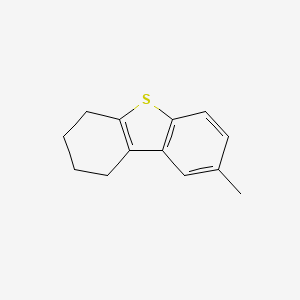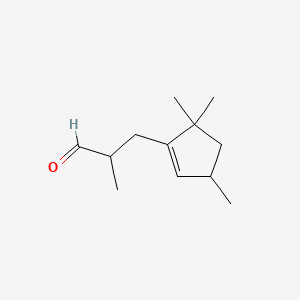
2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride is a synthetic organic compound with the molecular formula C24H49N2O2Cl. It is a member of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride typically involves the reaction of heptadecylamine with glyoxal and ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the formation of the imidazolium ring. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Employed in the study of cell membranes and as a component in the formulation of antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Heptadecyl-3-methylimidazolium chloride
- 1-Heptadecyl-3-ethylimidazolium chloride
- 1-Heptadecyl-3-propylimidazolium chloride
Uniqueness
2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. The presence of two hydroxyethyl groups enhances its solubility in water and its ability to form hydrogen bonds. This makes it particularly effective in applications requiring high solubility and reactivity.
Properties
CAS No. |
93783-42-7 |
|---|---|
Molecular Formula |
C24H49ClN2O2 |
Molecular Weight |
433.1 g/mol |
IUPAC Name |
2-[2-heptadecyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H49N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25(20-22-27)18-19-26(24)21-23-28;/h27-28H,2-23H2,1H3;1H/q+1;/p-1 |
InChI Key |
ALENBMMXLBTUOC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


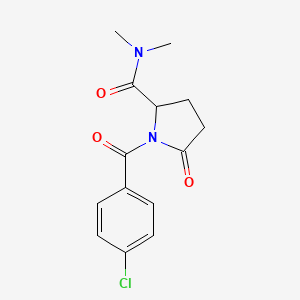
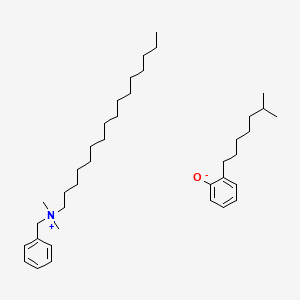
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

